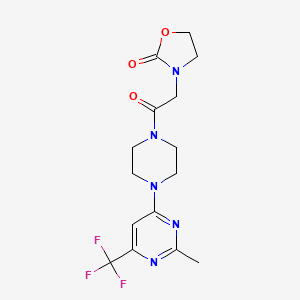
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C15H18F3N5O3 and its molecular weight is 373.336. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents
Oxazolidinones, including compounds structurally related to the specified chemical, are known for their potent activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. A study by Tucker et al. (1998) highlighted the antibacterial properties of piperazinyl oxazolidinones, showcasing their efficacy in treating infections caused by gram-positive pathogens. This research underscored the potential of these compounds in addressing antibiotic resistance, a growing concern in healthcare (Tucker et al., 1998).
Antiproliferative Activity
The antiproliferative effects of related compounds on human cancer cell lines have also been explored. Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, evaluating their effects on various cancer cell lines. Their findings indicated that certain derivatives exhibited potent antiproliferative activity, suggesting a potential avenue for cancer therapy research (Mallesha et al., 2012).
Synthesis and Reactivity in Chemical Research
The synthesis and reactivity of oxazolidinone derivatives have been a subject of interest for developing new chemical entities with potential therapeutic applications. Studies on the synthesis of polyamides containing various heterocyclic compounds, as explored by Hattori and Kinoshita (1979), provide insights into the versatility of these compounds in chemical synthesis, opening pathways to novel materials and drugs (Hattori & Kinoshita, 1979a; Hattori & Kinoshita, 1979b).
Novel Dithiocarbamate Derivatives
The synthesis and antimicrobial activity evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings have also been reported. These studies indicate the potential of such compounds in developing new antimicrobial agents with high efficacy against various microorganisms (Yurttaş et al., 2016).
Metabolism and Pharmacokinetics in Drug Development
Research into the metabolism and pharmacokinetics of related antineoplastic tyrosine kinase inhibitors, such as flumatinib in chronic myelogenous leukemia patients, provides critical insights into the drug development process, from synthesis to clinical application (Gong et al., 2010).
特性
IUPAC Name |
3-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O3/c1-10-19-11(15(16,17)18)8-12(20-10)21-2-4-22(5-3-21)13(24)9-23-6-7-26-14(23)25/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYCZXSWABZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B2607322.png)
![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)
![Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2607325.png)
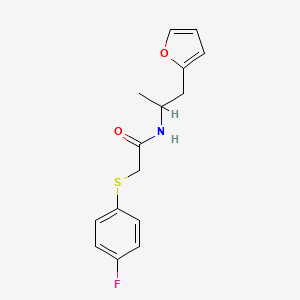
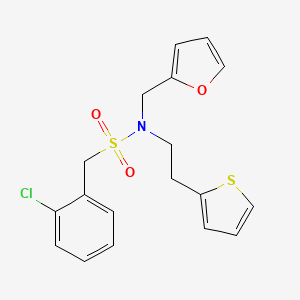
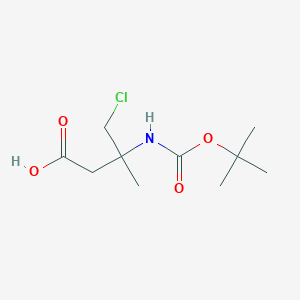
![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)
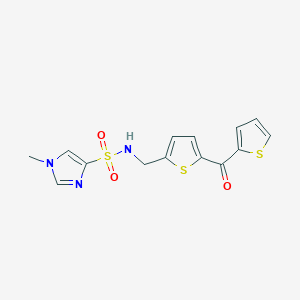
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2607337.png)
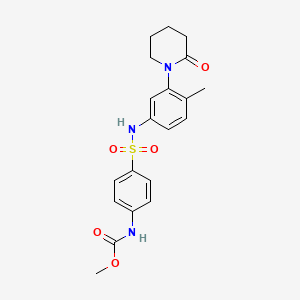
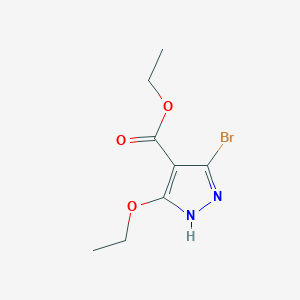
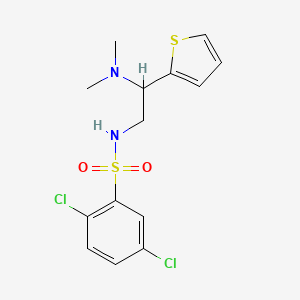
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)
![3-[(3-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2607345.png)